N-(3-Hydroxyadamantan-1-yl)acétamide

Vue d'ensemble

Description

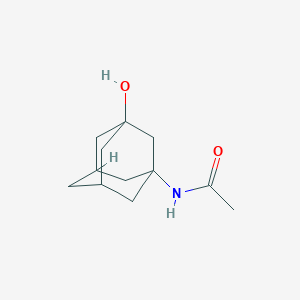

N-(3-Hydroxyadamantan-1-yl)acetamide is an organic compound with the chemical formula C12H19NO2 It is a derivative of adamantane, a hydrocarbon known for its unique cage-like structure This compound is characterized by the presence of a hydroxyl group and an acetamide group attached to the adamantane framework

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

Research indicates that N-(3-Hydroxyadamantan-1-yl)acetamide exhibits significant anticancer activity. It has been shown to induce apoptosis and inhibit cell proliferation across various cancer cell lines. For instance, studies have demonstrated its effectiveness against breast cancer and melanoma cells, highlighting its potential as a therapeutic agent in oncology .

Analgesic Effects

Analogues of N-(3-Hydroxyadamantan-1-yl)acetamide have been evaluated for analgesic properties. A notable study reported that adamantyl analogues of paracetamol, including this compound, displayed enhanced antinociceptive effects compared to traditional analgesics like paracetamol itself. The mechanisms involved include selective antagonism of TRPA1 channels, which are implicated in pain pathways .

Pharmacology

Gliptins and Diabetes Management

N-(3-Hydroxyadamantan-1-yl)acetamide serves as a precursor for the synthesis of Gliptins, specifically 2-(2-cyanopyrrolidin-1-yl)-N-(3-hydroxyadamantan-1-yl)acetamide. Gliptins are recognized as effective DPP-4 inhibitors used in the management of type 2 diabetes mellitus. They offer advantages such as improved glycemic control with a favorable side effect profile when compared to conventional hypoglycemic agents .

HIF-1α Inhibition

The compound has also been investigated for its potential role as a hypoxia-inducible factor 1-alpha (HIF-1α) inhibitor. HIF-1α is a transcription factor involved in angiogenesis and metabolic adaptation under low oxygen conditions, making it a target for novel anticancer therapies. Inhibiting HIF-1α can potentially mitigate the progression of diseases such as diabetic retinopathy and certain cancers .

Material Science

Photonic Materials

N-(3-Hydroxyadamantan-1-yl)acetamide derivatives have shown promise in the field of material science, particularly as photonic materials due to their high photo-luminescence quantum efficiency and color tunability. These properties make them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Data Summary

The following table summarizes key findings related to the applications of N-(3-Hydroxyadamantan-1-yl)acetamide:

Case Studies

Case Study 1: Anticancer Activity

A study published in PLOS One evaluated the anticancer effects of N-(3-Hydroxyadamantan-1-yl)acetamide on melanoma cells, demonstrating significant reductions in cell viability at specific concentrations. The study utilized flow cytometry to assess apoptosis rates, confirming the compound's role in inducing programmed cell death .

Case Study 2: Analgesic Properties

In another investigation, researchers synthesized several adamantyl derivatives, including N-(3-Hydroxyadamantan-1-yl)acetamide, and tested their analgesic efficacy using the acetic acid-induced writhing test in mice. Results indicated that these compounds exhibited superior pain relief compared to standard analgesics, suggesting their potential for clinical application .

Mécanisme D'action

Target of Action

The primary target of N-(3-Hydroxyadamantan-1-yl)acetamide is Dipeptidyl peptidase 4 (DPP-4) . DPP-4, also known as the T-cell antigen CD26 enzyme, plays a vital role in deactivating the incretin hormone, which is responsible for insulin catabolism . It also hydrolyzes opioid peptides engaged in pain modulation .

Mode of Action

N-(3-Hydroxyadamantan-1-yl)acetamide acts as a DPP-4 inhibitor . By inhibiting DPP-4, it prevents the deactivation of the incretin hormone, thereby promoting insulin secretion .

Biochemical Pathways

The inhibition of DPP-4 affects the insulin signaling pathway . This leads to a decrease in blood glucose levels, which is beneficial for managing diabetes .

Pharmacokinetics

Similar compounds, such as gliptins (dpp-4 inhibitors), can be taken orally once a week or in combination with another hypoglycemic agent . This suggests that N-(3-Hydroxyadamantan-1-yl)acetamide may have favorable ADME properties.

Result of Action

The inhibition of DPP-4 by N-(3-Hydroxyadamantan-1-yl)acetamide leads to an increase in insulin secretion and a decrease in blood glucose levels . This can help manage conditions like diabetes . Additionally, it has been suggested that this compound may have analgesic properties, potentially through its action as a selective TRPA1 channel antagonist .

Analyse Biochimique

Biochemical Properties

N-(3-Hydroxyadamantan-1-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with dipeptidyl peptidase 4 (DPP-4), an enzyme known for its role in deactivating incretin hormones responsible for insulin catabolism . N-(3-Hydroxyadamantan-1-yl)acetamide acts as an inhibitor of DPP-4, thereby influencing glucose metabolism and insulin regulation. Additionally, it interacts with opioid peptides, modulating pain responses .

Cellular Effects

N-(3-Hydroxyadamantan-1-yl)acetamide has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting DPP-4, N-(3-Hydroxyadamantan-1-yl)acetamide enhances the activity of incretin hormones, leading to improved insulin secretion and glucose uptake in pancreatic beta cells . This compound also affects gene expression related to glucose metabolism and insulin signaling pathways.

Molecular Mechanism

The molecular mechanism of N-(3-Hydroxyadamantan-1-yl)acetamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a DPP-4 inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of incretin hormones . This inhibition leads to prolonged activity of incretin hormones, enhancing insulin secretion and reducing blood glucose levels. Additionally, N-(3-Hydroxyadamantan-1-yl)acetamide influences gene expression by modulating transcription factors involved in glucose metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(3-Hydroxyadamantan-1-yl)acetamide change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods. Long-term studies have shown that N-(3-Hydroxyadamantan-1-yl)acetamide maintains its inhibitory effects on DPP-4, leading to sustained improvements in glucose metabolism and insulin regulation

Dosage Effects in Animal Models

The effects of N-(3-Hydroxyadamantan-1-yl)acetamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits DPP-4, improving glucose metabolism without significant adverse effects . At higher doses, toxic effects such as hepatic and renal toxicity have been observed. Threshold effects indicate that there is an optimal dosage range for achieving therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

N-(3-Hydroxyadamantan-1-yl)acetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors related to glucose metabolism, such as glucokinase and insulin receptors . The compound’s inhibition of DPP-4 leads to increased levels of active incretin hormones, which in turn enhance insulin secretion and glucose uptake. This modulation of metabolic flux contributes to improved glycemic control.

Transport and Distribution

Within cells and tissues, N-(3-Hydroxyadamantan-1-yl)acetamide is transported and distributed through specific transporters and binding proteins. It is known to interact with carrier proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation are influenced by its interactions with these transporters, affecting its overall efficacy and distribution within the body.

Subcellular Localization

The subcellular localization of N-(3-Hydroxyadamantan-1-yl)acetamide plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in these subcellular locations influences its interactions with biomolecules and its overall biochemical effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxyadamantan-1-yl)acetamide typically involves the reaction of adamantane-1,3-diol with acetic anhydride to form adamantane-1-acetic anhydride, which is then reacted with ammonia to yield the target compound . The reaction conditions generally include:

Solvent: Methylene chloride

Temperature: Room temperature

Reaction Time: 1 hour for the initial reaction with acetic anhydride

Industrial Production Methods

Industrial production methods for N-(3-Hydroxyadamantan-1-yl)acetamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Reactors: Large-scale reactors with precise temperature and pressure control

Purification: Techniques such as recrystallization and chromatography to ensure high purity of the final product

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-Hydroxyadamantan-1-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The acetamide group can be reduced to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.

Major Products

Oxidation: Formation of 3-oxo-adamantane-1-acetamide or 3-carboxy-adamantane-1-acetamide.

Reduction: Formation of N-(3-aminoadamantan-1-yl)acetamide.

Substitution: Formation of N-(3-haloadamantan-1-yl)acetamide derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(3-Hydroxyadamantan-1-yl)acetamide: Unique due to the presence of both hydroxyl and acetamide groups on the adamantane scaffold.

N-(3-Hydroxyadamantan-1-yl)acetamide derivatives: Compounds with similar structures but different functional groups, such as halogens or alkyl groups.

Adamantane derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.

Uniqueness

N-(3-Hydroxyadamantan-1-yl)acetamide stands out due to its dual functional groups, which provide a unique combination of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Activité Biologique

N-(3-Hydroxyadamantan-1-yl)acetamide is an organic compound with significant biological activity, primarily recognized for its role as a Dipeptidyl Peptidase 4 (DPP-4) inhibitor. This compound is a derivative of adamantane, a hydrocarbon known for its unique structural properties and potential therapeutic applications. This article delves into the biological activity of N-(3-Hydroxyadamantan-1-yl)acetamide, exploring its mechanisms, effects on various biological pathways, and relevant research findings.

Target of Action

The primary target of N-(3-Hydroxyadamantan-1-yl)acetamide is Dipeptidyl Peptidase 4 (DPP-4) . This enzyme plays a crucial role in glucose metabolism by inactivating incretin hormones, which are responsible for stimulating insulin secretion in response to meals.

Mode of Action

As a DPP-4 inhibitor , N-(3-Hydroxyadamantan-1-yl)acetamide enhances the levels of incretin hormones, leading to increased insulin secretion and decreased blood glucose levels. This mechanism is particularly beneficial for managing type 2 diabetes mellitus .

Biochemical Pathways

The inhibition of DPP-4 by this compound affects the insulin signaling pathway , promoting improved glucose uptake in pancreatic beta cells. This interaction not only aids in glucose regulation but also influences other metabolic pathways related to insulin sensitivity and secretion.

Pharmacokinetics

N-(3-Hydroxyadamantan-1-yl)acetamide exhibits pharmacokinetic properties similar to other DPP-4 inhibitors, allowing for oral administration. It can be taken once weekly or in combination with other hypoglycemic agents, depending on the therapeutic strategy employed.

Dosage Effects in Animal Models

Research indicates that the effects of N-(3-Hydroxyadamantan-1-yl)acetamide vary with dosage in animal models. At lower doses, it effectively inhibits DPP-4 without significant adverse effects, thus improving glucose metabolism.

Cellular Effects

N-(3-Hydroxyadamantan-1-yl)acetamide has notable effects on various cell types. It modulates cell signaling pathways, gene expression, and cellular metabolism. The compound enhances the activity of incretin hormones, leading to improved insulin secretion and glucose uptake.

Case Studies and Experimental Evidence

Several studies have evaluated the biological activity of N-(3-Hydroxyadamantan-1-yl)acetamide:

- Antimycobacterial Activity : A study investigated the incorporation of the 3-hydroxyadamantane moiety into indole derivatives for enhanced antitubercular activity against Mycobacterium tuberculosis (Mtb). The results indicated that compounds containing this moiety exhibited improved water solubility and significant antimycobacterial potency, with minimum inhibitory concentration (MIC) values showing promising results against drug-resistant strains .

- Analgesic Properties : Another study synthesized adamantyl analogues of paracetamol, including N-(3-hydroxyadamantan-1-yl)acetamide, demonstrating potent analgesic properties. The synthesis involved acetic anhydride and resulted in compounds that showed significant efficacy in pain relief models .

Table: Summary of Biological Activities

Propriétés

IUPAC Name |

N-(3-hydroxy-1-adamantyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-8(14)13-11-3-9-2-10(4-11)6-12(15,5-9)7-11/h9-10,15H,2-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQQCWHALQYFDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC12CC3CC(C1)CC(C3)(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60385724 | |

| Record name | 1-acetylamino-3-adamantanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

778-10-9 | |

| Record name | 1-acetylamino-3-adamantanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.